BenchChemオンラインストアへようこそ!

5-Hydroxy Desloratadine

Pharmacokinetics Loratadine metabolism AUC exposure ratio

5-Hydroxy Desloratadine (5-OH-DL, SCH 39091, CAS 117811-12-8) is a hydroxylated active metabolite of the second-generation antihistamine desloratadine (DL), which itself is the primary active descarboethoxy metabolite of loratadine (LOR). This compound belongs to the tricyclic H1 receptor antagonist class and retains the ability to inhibit [³H]pyrilamine binding to rat brain H1 receptors, confirming pharmacological activity at the histamine H1 receptor.

Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
CAS No. 117811-12-8
Cat. No. B194713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Desloratadine
CAS117811-12-8
Synonyms8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol;  Sch 39091
Molecular FormulaC19H19ClN2O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl
InChIInChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2
InChIKeyLWCSUGDLKORNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Desloratadine (CAS 117811-12-8): Chemical Identity, H1 Pharmacology, and Procurement Rationale


5-Hydroxy Desloratadine (5-OH-DL, SCH 39091, CAS 117811-12-8) is a hydroxylated active metabolite of the second-generation antihistamine desloratadine (DL), which itself is the primary active descarboethoxy metabolite of loratadine (LOR) [1]. This compound belongs to the tricyclic H1 receptor antagonist class and retains the ability to inhibit [³H]pyrilamine binding to rat brain H1 receptors, confirming pharmacological activity at the histamine H1 receptor [1]. Unlike desloratadine, which is predominantly metabolized in humans via the 3-hydroxylation pathway (mediated by CYP2C8 after UGT2B10-catalyzed N-glucuronidation), 5-OH-DL is formed through hydroxylation at the bridgehead 5-position of the tricyclic scaffold, representing an alternative metabolic branch with distinct pharmacokinetic and tissue-distribution properties [1][2]. The compound has a molecular weight of 326.8 g/mol and molecular formula C₁₉H₁₉ClN₂O [3]. It is supplied primarily as a high-purity reference standard (≥99.7%) for analytical method development, validation, and quality control applications supporting Abbreviated New Drug Applications (ANDAs) and commercial desloratadine production [4].

Why Loratadine, Desloratadine, or 3-Hydroxy Desloratadine Cannot Substitute for 5-Hydroxy Desloratadine in Quantitative Analytical and Pharmacokinetic Workflows


Within the loratadine/desloratadine metabolic cascade, hydroxylated metabolites at the 3-, 5-, and 6-positions are not functionally interchangeable despite sharing a common tricyclic core and H1 receptor antagonism. Zhang et al. (2020) demonstrated that after oral desloratadine administration, 5-OH-DL achieves systemic exposure (AUC₀₋ₜ) of only 8.74% relative to the parent DL, whereas 6-OH-DL reaches 8.12%, indicating differential formation and clearance kinetics [1]. Conversely, after loratadine dosing, 5-OH-DL exposure is 133.51% of LOR, compared to DL at 687.97%, demonstrating that metabolite ratios shift dramatically depending on the administered precursor [1]. Tissue distribution further differentiates these compounds: LOR preferentially distributes to cardiac tissue at higher concentrations than its hydroxylated metabolites, while 5-OH-DL and 6-OH-DL show higher relative accumulation in liver, adrenal glands, and spleen [1]. In species-specific metabolism, 5-hydroxy-desloratadine is the major fecal metabolite across mice, rats, and monkeys irrespective of gender, a profile not shared by 3-OH-DL, which predominates in human circulation [2]. Substituting desloratadine, loratadine, or 3-hydroxydesloratadine for 5-OH-DL in analytical reference applications therefore introduces quantifiable errors in retention time matching, MS/MS transition specificity, and calibration accuracy for bioequivalence and pharmacokinetic studies.

Quantitative Differentiation Evidence for 5-Hydroxy Desloratadine (CAS 117811-12-8) Relative to Closest Analogs


Systemic Exposure of 5-OH-DL After Loratadine Administration Is 133.5% of the Prodrug, Distinguishing It From the Dominant Desloratadine Metabolite

After a single oral dose of loratadine (50 mg/kg) in Sprague-Dawley rats, the AUC₀₋ₜ of 5-OH-DL was 596.43 ± 128.94 μg/L·h, representing 133.51% of the loratadine AUC₀₋ₜ (446.72 ± 158.82 μg/L·h). In contrast, the major active metabolite desloratadine (DL) achieved an AUC₀₋ₜ of 3073.30 ± 537.81 μg/L·h, or 687.97% of LOR exposure, while 6-OH-DL reached 122.70% [1]. This demonstrates that 5-OH-DL is a quantitatively significant but secondary circulating metabolite after loratadine dosing, with exposure approximately 5.2-fold lower than DL but comparable to 6-OH-DL (133.51% vs. 122.70% of LOR).

Pharmacokinetics Loratadine metabolism AUC exposure ratio prodrug-to-metabolite conversion

After Desloratadine Dosing, 5-OH-DL Circulates at Only 8.74% of Parent Drug Exposure, Providing a Metabolic Branchpoint Marker

Following a single oral dose of desloratadine (25 mg/kg) in rats, the AUC₀₋ₜ of 5-OH-DL was 513.99 ± 121.22 μg/L·h, representing only 8.74% of the desloratadine AUC₀₋ₜ (5880.17 ± 1499.36 μg/L·h). The 6-OH-DL metabolite achieved a nearly identical relative exposure at 8.12% (AUC₀₋ₜ: 477.52 ± 104.48 μg/L·h) [1]. Critically, the 3-OH-DL metabolite could not be quantified in plasma because its concentration fell below the lower limit of quantification (LLOQ) [1]. This establishes that 5-OH-DL is a measurable plasma marker of the non-3-hydroxylation metabolic branch of desloratadine, in contrast to 3-OH-DL, which—despite being the major human metabolite—is below detection limits in rat plasma after DL administration.

Desloratadine metabolism Hydroxylated metabolite Exposure ratio Metabolic profiling

5-OH-DL Exhibits Lower Cardiac Tissue Distribution Than Loratadine, Differentiating It From the Prodrug in Toxicity Tissue Targeting

In the tissue distribution study by Zhang et al. (2020), loratadine (LOR) showed the highest concentration in heart tissue after liver and adrenal glands among all tissues examined. In contrast, the hydroxylated metabolites DL, 6-OH-DL, and 5-OH-DL all exhibited concentrations in liver, adrenal glands, and spleen that were higher than their concentrations in heart tissue [1]. The authors explicitly concluded that 'LOR may have a greater tendency to distribute in the heart than its metabolites' [1]. This differential tissue partitioning is relevant because cardiac H1 receptor blockade and potassium channel interactions (hERG) are associated with the cardiotoxicity observed with some first-generation antihistamines (e.g., terfenadine, astemizole).

Tissue distribution Cardiotoxicity Heart concentration Safety differentiation

5-Hydroxy-Desloratadine Is the Major Fecal Metabolite Across Mouse, Rat, and Monkey Irrespective of Gender—A Species-Conserved Metabolic Signature Not Shared by 3-OH-DL

In a comprehensive metabolism and excretion study, [¹⁴C]loratadine was orally administered (8 mg/kg) to male and female mice, rats, and monkeys. Across all three species and both genders, 5-hydroxy-desloratadine was identified as the major fecal metabolite [1]. This contrasts with the human metabolic profile, where 3-hydroxydesloratadine (subsequently conjugated to 3-OH-DL O-glucuronide) is the predominant circulating and excreted metabolite, representing approximately 13% of the dose in urine [2]. The combined fecal contribution of 5- and 6-hydroxy-DL in humans accounts for approximately 10.7% of the dose [2]. The species-conserved nature of 5-OH-DL formation makes it an essential analytical marker for cross-species pharmacokinetic and toxicokinetic comparisons during preclinical development.

Species-specific metabolism Fecal metabolite Preclinical species Metabolite profiling

5-OH-DL Enables ANDA-Compliant Method Validation and Quality Control With Distinct LC-MS/MS Transitions Differentiated From 6-OH-DL

5-Hydroxy Desloratadine is supplied as a high-purity reference standard (≥99.7% purity) suitable for ANDA analytical method development, method validation (AMV), and quality control (QC) applications during commercial desloratadine production [1]. The Zhang et al. (2020) LC-MS/MS method established that 5-OH-DL and 6-OH-DL, despite sharing identical precursor (m/z 327.0) and product ions (m/z 280.1), can be chromatographically resolved using a ZORBAX RX-C8 column with an optimized gradient, enabling their simultaneous quantification without interference [2]. The MS/MS transition for 5-OH-DL (327.0 → 280.1, collision energy 21 V) is identical to 6-OH-DL, making chromatographic separation essential and requiring an authentic 5-OH-DL standard for unambiguous retention time confirmation [2]. The calibration range for 5-OH-DL in plasma was validated from 2 to 100 ng/mL with R² = 0.9923 [2].

Analytical reference standard ANDA method validation LC-MS/MS Quality control

Desloratadine H1 Receptor Binding Affinity (Ki = 0.9 nM) Establishes the Pharmacological Baseline From Which 5-OH-DL Activity Is Inferred, but Direct Comparative Binding Data for 5-OH-DL Remain Unpublished

Desloratadine binds to the recombinant human histamine H1 receptor with a Ki of 0.9 ± 0.1 nM (Kd = 1.1 ± 0.2 nM), exhibiting pseudoirreversible antagonist kinetics with only 37% dissociation after 6 hours [1]. The hydroxylated metabolites including 5-OH-DL have been demonstrated to retain pharmacological activity through their ability to inhibit [³H]pyrilamine binding to rat brain H1 receptors [2]. However, no published study has reported a discrete Ki, IC₅₀, or Kd value specifically for 5-hydroxy desloratadine at any H1 receptor preparation (human, rat, guinea pig, or recombinant). The quantitative structure-activity relationship of bridgehead hydroxylation at the 5-position vs. 3-position vs. 6-position on H1 binding affinity remains an open question in the literature.

H1 receptor binding Structure-activity relationship Pharmacology baseline Data gap

Procurement-Driven Application Scenarios for 5-Hydroxy Desloratadine (CAS 117811-12-8) Grounded in Quantitative Differentiation Evidence


ANDA Method Development and Validation for Desloratadine-Related Impurities and Metabolites

Regulatory filings for generic desloratadine products require validated analytical methods capable of resolving and quantifying all specified impurities and metabolites. 5-OH-DL, as a hydroxylated metabolite of desloratadine with an MS/MS transition identical to its isomer 6-OH-DL (m/z 327.0 → 280.1), demands an authentic reference standard for unambiguous chromatographic retention time assignment [1]. The validated LC-MS/MS method of Zhang et al. (2020) established plasma linearity for 5-OH-DL from 2–100 ng/mL (R² = 0.9923) with inter-batch accuracy of 92.28–105.3% and precision of 4.58–9.38%, providing a directly transferable methodological framework [1]. Supplier certificates of analysis typically document ≥99.7% purity, meeting ICH Q2(R1) requirements for reference standard qualification [2].

Preclinical Cross-Species Pharmacokinetic and Toxicokinetic Bridging Studies

Because 5-hydroxy-desloratadine is the major fecal metabolite across mice, rats, and monkeys irrespective of gender [3], its accurate quantification in fecal homogenates is essential for mass-balance and metabolite-profiling studies in preclinical species. The Zhang et al. LC-MS/MS method provides tissue-specific calibration ranges and recovery data for 5-OH-DL in spleen (72.86–82.77% recovery), thymus (86.78–103.9%), and liver (50.23–76.64%), enabling direct application to tissue distribution investigations [1]. The finding that 5-OH-DL, unlike loratadine, does not preferentially accumulate in cardiac tissue further supports its use as a reference in cardiovascular safety pharmacology studies comparing parent drug versus metabolite tissue partitioning [1].

Metabolic Pathway Differentiation: Quantifying the Non-3-Hydroxylation Branch of Desloratadine Metabolism

The 3-hydroxylation pathway (mediated by CYP2C8 after UGT2B10-catalyzed N-glucuronidation) is the dominant human metabolic route for desloratadine [4]. However, 5-OH-DL represents a distinct metabolic branch that is the major fecal elimination product in preclinical species [3] and contributes ~10.7% of the human fecal dose (combined with 6-OH-DL) [5]. After direct desloratadine administration, 5-OH-DL achieves measurable plasma concentrations (AUC₀₋ₜ: 513.99 μg/L·h, 8.74% of DL) while the 3-OH-DL metabolite falls below the assay LLOQ [1]. Laboratories investigating species differences in desloratadine metabolism or conducting reaction phenotyping for the 5-hydroxylation pathway require authentic 5-OH-DL to calibrate and validate quantitative assays for this specific metabolic branch.

H1 Antihistamine Structure-Activity Relationship (SAR) and Atropisomerism Studies

The bridgehead hydroxylation at the 5-position of the tricyclic scaffold introduces conformational diastereomerism due to restricted rotation around the diaryl[a,d]cycloheptane ring system, a phenomenon documented for hydroxylated loratadine metabolites [6]. The hydroxylation at this position enhances molecular polarity (topological polar surface area: 45.2 Ų) compared to desloratadine, potentially altering both H1 receptor binding kinetics and pharmacokinetic distribution [1]. Although direct H1 receptor binding data (Ki/IC₅₀) for 5-OH-DL are not yet published, the compound serves as an essential tool compound for SAR programs investigating how regiospecific hydroxylation modulates antihistamine potency, residence time at the receptor, and tissue distribution relative to the parent desloratadine (Ki = 0.9 ± 0.1 nM) [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy Desloratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.